molecular formula C10H15NO B1341065 3-(Sec-butoxy)aniline CAS No. 65382-94-7

3-(Sec-butoxy)aniline

Cat. No.: B1341065
CAS No.: 65382-94-7
M. Wt: 165.23 g/mol
InChI Key: NREYCUBBWJAKLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Sec-butoxy)aniline can be synthesized through the reaction of aniline with n-butanol under high temperature and high pressure conditions, using either acidic or basic catalysts . The reaction typically involves the formation of a sec-butoxy group attached to the aniline ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Sec-butoxy)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Sec-butoxy)aniline involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the sec-butoxy group can activate the aromatic ring towards further substitution by stabilizing the intermediate carbocation. This activation is due to the electron-donating nature of the sec-butoxy group, which increases the electron density on the aromatic ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

    3-(n-butoxy)aniline: Similar structure but with a different alkyl group.

    4-(sec-butoxy)aniline: Similar structure but with the sec-butoxy group in a different position on the aromatic ring.

    3-(tert-butoxy)aniline: Similar structure but with a tert-butoxy group instead of a sec-butoxy group.

Uniqueness

3-(Sec-butoxy)aniline is unique due to the specific positioning of the sec-butoxy group, which imparts distinct chemical and physical properties compared to its analogs. The sec-butoxy group provides a balance between steric hindrance and electronic effects, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-butan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREYCUBBWJAKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586395
Record name 3-[(Butan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65382-94-7
Record name 3-[(Butan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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